![molecular formula C43H71F6N5O7 B2536161 cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2) CAS No. 1609010-56-1](/img/structure/B2536161.png)
cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)
Overview
Description
Cho-Arg is a steroid-based cationic lipid that contains a cholesterol skeleton coupled to an L-arginine head group. It forms a complex with plasmid DNA and decreases plasmid DNA migration in an agarose-gel retardant assay at charge ratios greater than or equal to 4. Cho-Arg facilitates transfection of plasmid DNA into H1299 and HeLa cells in the presence or absence of fetal bovine serum, an effect that is reversed by the lipid raft-mediated endocytosis inhibitor methyl-β-cyclodextrin and the caveolae-mediated endocytosis inhibitor genistein. It is cytotoxic to H1299 cells (IC50 = 88.5 μg/ml).
Scientific Research Applications
Stereoselective Synthesis and Transformation
The compound has attracted significant interest due to its potential in medicinal applications and as a cellular probe. A practical method for the stereoselective preparation of derivatives from inexpensive cholesterol has been reported, enhancing its utility in various scientific fields (Qi Sun, Sutang Cai, & B. Peterson, 2009).
Brain Sterol Composition
Cholest-5-en-3-ol derivatives have been isolated from human brain matter, offering insights into sterol composition and potential neurological functions. Characterization and identification of these compounds provide a foundation for further research into brain chemistry and associated disorders (A. Smith, J. Gilbert, W. Harland, & C. Brooks, 1974).
Biochemical Transformations
The compound's involvement in biochemical transformations, such as the conversion of cholesterol into other sterols by organisms like Calliphora erythrocephala larvae, has been observed. This highlights its role in biological processes and its potential as a biosynthetic intermediate (Paul Johnson, I. F. Cook, H. Rees, & T. Goodwin, 1975).
Sterol Biosynthesis and Regulation
Insights into sterol biosynthesis, such as the mechanism of C-5 double bond introduction in cholesterol biosynthesis, have been elucidated. Understanding these mechanisms can pave the way for the development of therapeutic agents targeting cholesterol-related disorders (V. Reddy, D. Kupfer, & E. Caspi, 1976).
Biomedical Applications
The compound's derivatives have been synthesized and tested for antitumor activity, demonstrating its potential in medicinal chemistry and drug development (Lan He, Yumei Liu, Jiangong Shi, & Q. Pei, 2006).
properties
IUPAC Name |
[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKTYZUYMWLSD-VFBLCMJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71F6N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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